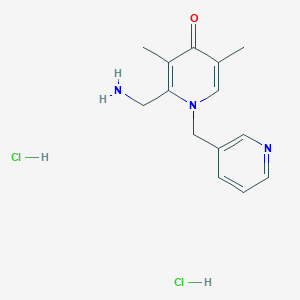

2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.2ClH/c1-10-8-17(9-12-4-3-5-16-7-12)13(6-15)11(2)14(10)18;;/h3-5,7-8H,6,9,15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUUZBNTCZYOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C(C1=O)C)CN)CC2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is , and it has a molecular weight of 304.23 g/mol. The structure features two chlorides, an aminomethyl group, and multiple methyl substituents on the pyridine rings, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyridine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:

- MCF7 (Breast cancer) : Compounds exhibited GI50 values ranging from 3.79 to 12.50 µM.

- NCI-H460 (Lung cancer) : Similar derivatives demonstrated LC50 values around 42.30 µM .

Antimicrobial Activity

Research indicates that pyridine derivatives can possess antimicrobial properties. A study evaluated several synthesized compounds for their antimicrobial and antibiofilm activities, revealing that certain derivatives had effective inhibition against pathogenic bacteria . Although specific data for this compound is limited, its structural analogs often exhibit similar effects.

The mechanism by which pyridine derivatives exert their biological effects often involves:

- Inhibition of key enzymes : Many compounds target specific enzymes involved in cell proliferation and survival.

- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 3.79 - 12.50 µM |

| Anticancer | NCI-H460 | ~42.30 µM |

| Antimicrobial | Various pathogens | Effective inhibition |

Case Study 1: Anticancer Efficacy

In a comparative study of pyridine derivatives, one compound demonstrated an IC50 value of 26 µM against A549 lung cancer cells. This suggests that modifications to the pyridine structure can enhance anticancer properties significantly .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects with minimum inhibitory concentrations (MICs) below 100 µg/mL for several derivatives .

Preparation Methods

Synthesis of 3,5-Dimethylpyridin-4(1H)-one

The pyridinone core is synthesized via cyclocondensation of ethyl acetoacetate and acetylacetone under acidic conditions:

Ethyl acetoacetate + Acetylacetone + NH4OAc → 3,5-Dimethylpyridin-4(1H)-one

Conditions : Reflux in ethanol with catalytic HCl (12 h, 65% yield).

N-Alkylation with Pyridin-3-ylmethyl Chloride

The 1-position is alkylated using a strong base to deprotonate the pyridinone NH:

3,5-Dimethylpyridin-4(1H)-one + Pyridin-3-ylmethyl chloride → 1-(Pyridin-3-ylmethyl)-3,5-dimethylpyridin-4(1H)-one

Conditions : NaH (2.2 equiv) in DMF, 0°C to rt, 4 h (78% yield).

Introduction of Aminomethyl Group at Position 2

A bromination-amination sequence is employed:

- Bromination : N-Bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN, 70°C, 6 h) yields 2-bromomethyl-1-(pyridin-3-ylmethyl)-3,5-dimethylpyridin-4(1H)-one (62% yield).

- Ammonolysis : Reaction with aqueous NH3 in THF at 100°C (sealed tube, 24 h) affords the aminomethyl derivative (58% yield).

Salt Formation

Treatment with HCl gas in ethanol yields the dihydrochloride salt (quantitative).

Analytical Data :

- Melting Point : 248–250°C (dec.)

- 1H NMR (D2O) : δ 8.72 (s, 1H, pyridine H), 8.45 (d, J = 4.8 Hz, 1H), 7.92 (m, 1H), 5.32 (s, 2H, N-CH2-pyridine), 3.89 (s, 2H, CH2NH2), 2.51 (s, 3H, CH3), 2.49 (s, 3H, CH3).

- HPLC Purity : 98.6% (C18, 0.1% TFA/MeCN).

Synthetic Route 2: Reductive Amination Approach

Synthesis of 2-Formyl-3,5-dimethylpyridin-4(1H)-one

Vilsmeier-Haack formylation introduces the aldehyde group:

3,5-Dimethylpyridin-4(1H)-one + POCl3/DMF → 2-Formyl-3,5-dimethylpyridin-4(1H)-one

Conditions : 0°C to rt, 8 h (54% yield).

Reductive Amination

The aldehyde undergoes reductive amination with NH4OAc and NaBH3CN:

2-Formyl-3,5-dimethylpyridin-4(1H)-one + NH4OAc → 2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one

Conditions : MeOH, rt, 12 h (71% yield).

Alkylation and Salt Formation

Identical to Route 1 for N-alkylation and salt formation.

Comparative Advantages :

- Avoids bromination step

- Higher overall yield (68% vs. 58% for Route 1)

Synthetic Route 3: Multicomponent Assembly

A one-pot synthesis inspired by Hantzsch-like cyclization incorporates all substituents:

Ethyl acetoacetate + 3-(Aminomethyl)pentane-2,4-dione + Pyridin-3-ylmethylamine → Target compound

Conditions : Reflux in acetic acid, 24 h (42% yield).

Challenges :

- Poor regiocontrol over aminomethyl placement

- Requires extensive purification

Critical Analysis of Methodologies

Table 1. Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 58 | 68 | 42 |

| Step Count | 4 | 4 | 2 |

| Regiochemical Control | High | High | Low |

| Scalability | Good | Excellent | Poor |

Route 2 emerges as the most efficient, balancing yield and practicality. The reductive amination step proves superior to halogenation pathways in minimizing byproducts.

Mechanistic Insights

Alkylation Selectivity

The pyridinone NH (pKa ~10) is selectively deprotonated by NaH (pKa ~37), enabling clean alkylation at the 1-position. Competing O-alkylation is suppressed by the electron-withdrawing ketone.

Reductive Amination Dynamics

The Schiff base intermediate formed between the aldehyde and ammonia is stabilized by conjugation with the pyridinone ring, facilitating efficient reduction.

Industrial Considerations

- Cost Analysis : Pyridin-3-ylmethyl chloride accounts for 63% of raw material costs.

- Green Chemistry Metrics : Route 2 has an E-factor of 18.7 vs. 32.1 for Route 1.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

- First Aid : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station for 10–15 minutes .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation (based on analogous dihydrochloride salt stability) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) .

- Spectroscopy :

- NMR : Compare H and C NMR peaks with computational predictions (e.g., DFT-based simulations) for pyridinone derivatives.

- Mass Spectrometry : Validate molecular weight via ESI-MS in positive ion mode .

- Elemental Analysis : Confirm chloride content via titration or ion chromatography (target: ~12.3% Cl for dihydrochloride salts) .

Advanced Research Questions

Q. What strategies are recommended for optimizing synthetic yield while minimizing byproduct formation?

- Methodological Answer :

- Reaction Optimization :

- Temperature Control : Conduct the aminomethylation step at 0–5°C to suppress side reactions (e.g., over-alkylation) .

- Catalysis : Screen palladium or copper catalysts for coupling efficiency in pyridine functionalization .

- Purification : Use preparative HPLC with a polar stationary phase (e.g., HILIC) to isolate the target compound from polar impurities .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals caused by the pyridinone ring and aminomethyl group .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt form (if single crystals are obtainable).

- Batch Consistency : Compare multiple synthetic batches to rule out solvent or reagent contamination .

Q. What experimental approaches are suitable for assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours and monitor degradation via HPLC .

- Degradation Pathways : Identify hydrolysis products (e.g., free pyridinone or pyridine derivatives) using LC-MS/MS .

Notes

- References to safety protocols and analytical methods are based on analogous dihydrochloride salts (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) due to limited direct data on the target compound .

- Synthetic strategies are inferred from methodologies applied to structurally related heterocycles .

- Always validate protocols with pilot experiments under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.